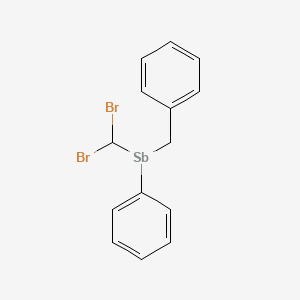
Benzyl(dibromomethyl)phenylstibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(dibromomethyl)phenylstibane is an organoantimony compound characterized by the presence of a benzyl group, a dibromomethyl group, and a phenyl group attached to an antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dibromomethyl)phenylstibane typically involves the reaction of triphenylstibine with benzyl bromide in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:
Ph3Sb+BnBr+NBS→Ph2Sb(Bn)(CBr2H)
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of photochemical bromination techniques can also be employed to enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Reduction: Reduction of the dibromomethyl group can yield benzyl(phenyl)stibane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Benzylic alcohols
- Benzoic acids
- Substituted benzyl(phenyl)stibane derivatives .
Scientific Research Applications
Benzyl(dibromomethyl)phenylstibane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of antimony-based pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl(dibromomethyl)phenylstibane involves its interaction with molecular targets through the antimony atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
- Benzyl(phenyl)stibane
- Dibromomethyl(phenyl)stibane
- Triphenylstibine
Comparison: Benzyl(dibromomethyl)phenylstibane is unique due to the presence of both benzyl and dibromomethyl groups, which confer distinct reactivity and chemical properties. Compared to Benzyl(phenyl)stibane, the dibromomethyl group in this compound allows for additional substitution and oxidation reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
38611-73-3 |
|---|---|
Molecular Formula |
C14H13Br2Sb |
Molecular Weight |
462.82 g/mol |
IUPAC Name |
benzyl-(dibromomethyl)-phenylstibane |
InChI |
InChI=1S/C7H7.C6H5.CHBr2.Sb/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;2-1-3;/h2-6H,1H2;1-5H;1H; |
InChI Key |
MSPGVDDRHLLJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sb](C2=CC=CC=C2)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















